molecular formula C16H15BrN6O6 B13755622 Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]- CAS No. 53950-28-0

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-

Cat. No.: B13755622
CAS No.: 53950-28-0
M. Wt: 467.23 g/mol
InChI Key: QBILVGKVVDFNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features The compound Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]- (CAS: 42852-92-6) is a complex aromatic azo dye derivative. Its structure comprises:

  • A central azo group (-N=N-) linking two aromatic rings.
  • A 2-bromo-4,6-dinitrophenyl substituent (electron-withdrawing groups: Br, NO₂).
  • A 4-methoxy-5-(methylamino)phenyl group (electron-donating groups: OCH₃, NHCH₃).
  • An acetamide moiety (-NHCOCH₃) at the para position relative to the azo bond.

Properties

CAS No.

53950-28-0

Molecular Formula

C16H15BrN6O6

Molecular Weight

467.23 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxy-5-(methylamino)phenyl]acetamide

InChI

InChI=1S/C16H15BrN6O6/c1-8(24)19-11-6-13(18-2)15(29-3)7-12(11)20-21-16-10(17)4-9(22(25)26)5-14(16)23(27)28/h4-7,18H,1-3H3,(H,19,24)

InChI Key

QBILVGKVVDFNJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)NC

Origin of Product

United States

Preparation Methods

Azo Coupling Reaction

Azo coupling is the fundamental step in forming the azo (-N=N-) linkage between the 2-bromo-4,6-dinitrophenyl moiety and the substituted phenyl ring.

  • Starting Materials: Aromatic amines or acetamides substituted with methoxy and methylamino groups.
  • Diazotization: The 2-bromo-4,6-dinitroaniline is converted to its diazonium salt under acidic conditions (usually HCl and NaNO2 at low temperature).
  • Coupling: The diazonium salt is then reacted with the nucleophilic aromatic ring bearing methoxy and methylamino substituents to form the azo bond.
  • Conditions: Typically performed in aqueous or mixed solvent systems at 0–5°C to control reaction rate and prevent side reactions.

Palladium-Catalyzed Coupling (Cross-Coupling) Methods

Advanced synthetic routes employ palladium-catalyzed cross-coupling reactions to assemble complex arylazo compounds with high selectivity and yield.

  • Catalyst: Palladium complex such as Pd(dppf)Cl2 (0.1 equivalents).
  • Solvent: A mixture of tetrahydrofuran (THF) and water in a 5:1 ratio.
  • Base: Potassium carbonate (K2CO3), typically 2 equivalents.
  • Temperature: Reaction conducted at 80°C under inert nitrogen atmosphere.
  • Time: Approximately 5 hours.
  • Purification: Post-reaction mixture is extracted with ethyl acetate and purified by column chromatography to isolate the pure azo acetamide.
Parameter Condition
Catalyst Pd(dppf)Cl2 (0.1 eq)
Solvent THF:H2O (5:1)
Base K2CO3 (2 eq)
Temperature 80°C
Reaction Time 5 hours
Atmosphere Nitrogen (inert)
Purification Column chromatography

Substitution and Functional Group Transformations

  • The methylamino and methoxy substituents are introduced either prior to azo coupling or through subsequent substitution reactions.
  • Halogenated acetamides (e.g., bromoacetamide) can be used to alkylate phenolic or amino groups to form acetamide linkages.
  • Catalysts such as iodide salts (sodium iodide or potassium iodide) may be added to promote halogen exchange and improve reaction rates.
  • Solvents such as acetone or dipolar aprotic solvents (ethylene glycol dialkyl ethers) are employed under reflux conditions to facilitate substitution.

Characterization and Purity Assessment

To confirm the successful synthesis and structural integrity of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-, multiple analytical techniques are used:

Comparative Analysis with Structural Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Solubility/Properties
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]- ~520–550 Bromo-dinitrophenyl, methoxy, methylamino Moderate solubility, stable azo linkage
N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide 419.4 Cyano, diethylamino, dinitrophenyl azo Higher planarity, enhanced crystallinity
N-[5-(Dibenzylamino)-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide 633.45 Dibenzylamino bulky substituents Reduced solubility, increased hydrophobicity

These analogues demonstrate how substitution patterns influence physical properties and synthetic complexity.

Summary and Recommendations for Synthesis

  • The preferred synthetic route involves palladium-catalyzed cross-coupling of appropriately substituted aromatic precursors under controlled temperature and inert atmosphere.
  • Azo coupling remains a critical step, requiring precise diazotization and coupling conditions.
  • Use of iodide catalysts and dipolar aprotic solvents enhances substitution reactions for acetamide formation.
  • Purification by column chromatography and characterization by NMR, HPLC, MS, and X-ray crystallography ensure product integrity.
  • Scalability is feasible with adjustments in reaction vessel size and chromatographic purification, suitable for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

Dye Chemistry

One of the most significant applications of this compound is in dye chemistry, particularly as a synthetic dye. It is associated with the production of azo dyes, which are widely used in textiles due to their vibrant colors and stability.

Case Study: Textile Dyes

Azo dyes, including those derived from acetamide derivatives, are extensively used in the textile industry. They provide a range of colors and are valued for their ability to bind strongly to fabric fibers. Research indicates that azo dyes can be modified to enhance their fastness properties (resistance to fading) and reduce environmental impact during production and disposal .

Pharmaceutical Applications

Acetamide derivatives have shown promise in pharmaceutical applications due to their biological activity. The specific compound under discussion has been studied for its potential as:

  • Antimicrobial Agents : Research has indicated that certain acetamide derivatives exhibit antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents .
  • Anti-Cancer Agents : Some studies suggest that modifications of acetamide compounds can lead to effective anti-cancer agents by targeting specific pathways involved in tumor growth .

Material Science

In material science, acetamide compounds are explored for their potential in creating advanced materials with specific properties:

Table: Properties of Azo Compounds in Material Science

PropertyDescription
Thermal StabilityAzo compounds often exhibit high thermal stability, making them suitable for high-temperature applications.
PhotostabilityModified azo compounds can show enhanced resistance to photodegradation, important for outdoor applications.
Mechanical PropertiesThe incorporation of azo compounds into polymers can improve mechanical strength and flexibility.

Environmental Considerations

The environmental impact of azo dyes is a critical area of study due to concerns about toxicity and biodegradability. Research efforts focus on developing safer alternatives and improving the degradation processes of existing dyes to minimize ecological harm .

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]- involves its interaction with specific molecular targets. The azo group (-N=N-) in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to proteins and DNA .

Comparison with Similar Compounds

Physical Properties

  • Molecular formula : C₂₅H₂₃BrN₆O₆ ().
  • Molecular weight : ~633.45 g/mol (predicted density: 1.45±0.1 g/cm³; boiling point: ~833.7±65.0°C) .

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen Substitution

  • Bromo vs. Chloro: N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide (CAS 266-405-1): Replacing Br with Cl reduces molecular weight (MW: ~572.44 vs. 633.45) and may alter photostability . N-[5-[allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide: Chloro derivatives show similar mutagenicity but lower environmental persistence compared to bromo analogs .

Amino Group Modifications

  • Methylamino vs. Diethylamino: N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide (CAS 257-486-4): Diethylamino increases steric bulk, reducing solubility in polar solvents compared to methylamino analogs . N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-methoxyphenyl]acetamide (CAS 776-74-9): Ethylamino substitution balances solubility and thermal stability, making it suitable for high-temperature dyeing processes .

Physicochemical and Toxicological Profiles

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Toxicity Data Application
42852-92-6 (Target Compound) C₂₅H₂₃BrN₆O₆ 633.45 Br, NO₂, OCH₃, NHCH₃ Mutagenic (CEPA-listed) Textile dye
266-405-1 (Chloro Analog) C₂₀H₁₉ClN₆O₆ 486.86 Cl, NO₂, OCH₃, N(C₂H₅)₂ LD₅₀ (oral): >2000 mg/kg Industrial pigment
3618-72-2 (Disperse Blue 79:1) C₂₈H₂₈BrN₇O₈ 670.47 Br, NO₂, OCH₃, N(C₂H₅)₂ Mutagenicity reported Commercial dye
776-74-9 (Ethylamino Variant) C₂₀H₂₀BrN₇O₆ 534.33 Br, NO₂, OCH₃, NHCH₂CH₃ Toxic NOx/Br⁻ emissions Specialty coatings

Functional and Industrial Differences

  • Textile Dyeing : Bromo-substituted derivatives (e.g., CAS 42852-92-6) exhibit superior colorfastness under UV exposure compared to chloro analogs .
  • Environmental Impact : Brominated compounds are more persistent in aquatic systems, necessitating stricter regulatory controls under CEPA and EPA guidelines .
  • Thermal Stability: Diethylamino variants (e.g., Disperse Blue 79:1) degrade at higher temperatures (~300°C), releasing toxic bromine vapors, whereas methylamino derivatives decompose at lower thresholds .

Biological Activity

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-, commonly referred to as BDAP, is an azo compound characterized by its complex molecular structure and significant biological activity. This compound has been the subject of various studies due to its applications in dyeing processes and potential ecological impacts.

  • Chemical Formula : C₁₈H₁₉BrN₆O₅
  • Molecular Weight : 479.29 g/mol
  • CAS Registry Number : 52697-38-8
  • Structure :
    • BDAP contains an azo linkage and multiple functional groups that contribute to its reactivity and biological properties.

Biological Activity

The biological activity of BDAP has been evaluated through various studies focusing on its ecological toxicity and potential health impacts. Key findings include:

  • Ecotoxicity :
    • BDAP has been identified as having potential ecological risks due to its persistence and bioaccumulation in non-human organisms. The Canadian Environmental Protection Act (CEPA) assessed BDAP and categorized it as a high priority for ecological risk assessment due to its inherent toxicity .
  • Toxicological Studies :
    • In vitro studies have demonstrated that BDAP can induce toxic effects in aquatic organisms. For instance, tests conducted on species such as Silurana tropicalis and Lithobates pipiens showed varying levels of toxicity, with LC50 values indicating the concentration at which 50% of the test organisms succumbed to exposure .
  • Metabolomics :
    • Chronic exposure studies revealed alterations in metabolomic profiles in exposed amphibians, suggesting potential long-term effects on their physiology .

Case Studies

Several case studies have highlighted the environmental impact and biological activity of BDAP:

  • Aquatic Toxicity Assessment :
    • A study involving the exposure of Silurana tropicalis to BDAP indicated significant bioaccumulation and metabolic changes in the organism, emphasizing the need for further research into the long-term ecological consequences of such compounds .
  • Human Health Risk Evaluation :
    • While BDAP was not prioritized for human health risk assessment based on initial screening tools, ongoing research is warranted to fully understand its potential impacts on human health through environmental pathways .

Applications and Implications

BDAP is primarily used as a dye in textiles, but its biological activity raises concerns regarding environmental safety:

  • Dyeing Industry :
    • The compound's vibrant color and stability make it suitable for use in fabric dyeing; however, the ecological risks associated with its use necessitate careful management and regulation.

Data Table

PropertyValue
Chemical FormulaC₁₈H₁₉BrN₆O₅
Molecular Weight479.29 g/mol
CAS Registry Number52697-38-8
Toxicity (LC50)Varies by species
PersistenceHigh
Bioaccumulation PotentialConfirmed

Q & A

Basic: What are the recommended synthetic pathways for preparing Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-?

Methodological Answer:
The synthesis of azo-linked acetamide derivatives typically involves coupling aromatic amines with nitro-substituted aryl halides. A general approach includes:

Diazotization : Reacting 2-bromo-4,6-dinitroaniline with nitrous acid (HNO₂) to form a diazonium salt.

Coupling Reaction : Introducing the diazonium salt to a substituted acetamide precursor (e.g., 4-methoxy-5-(methylamino)phenylacetamide) under controlled pH (8–10) and temperature (0–5°C) to form the azo bond .

Purification : Isolate the product via column chromatography or recrystallization, followed by characterization using NMR, HPLC, and mass spectrometry.
Key Reference: details a similar protocol using DMF and potassium carbonate for acetamide derivatives .

Basic: How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:
Structural validation requires a multi-analytical approach:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy, bromo, nitro groups) and azo bond formation.
    • FT-IR : Identify characteristic peaks (e.g., N-H stretch at ~3300 cm⁻¹ for acetamide, C=O at ~1680 cm⁻¹) .
  • Chromatography :
    • HPLC : Assess purity (>95%) using C18 columns with UV detection (λ = 254–400 nm for azo compounds).
    • TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Advanced: What computational strategies can optimize reaction conditions for azo bond formation in this compound?

Methodological Answer:
Modern computational tools reduce trial-and-error experimentation:

Quantum Chemical Calculations :

  • Use density functional theory (DFT) to model transition states and predict reaction barriers for diazonium coupling .

Machine Learning (ML) :

  • Train ML models on existing azo compound datasets to predict optimal pH, temperature, and solvent (e.g., DMF vs. ethanol) .

Reactor Design :

  • Simulate mass transfer and kinetics in microreactors to enhance yield and selectivity .
    Key Insight: highlights ICReDD’s framework for integrating computational and experimental data to streamline reaction design .

Advanced: How can researchers resolve contradictions in spectroscopic data for nitro and azo groups in this compound?

Methodological Answer:
Contradictions often arise from overlapping signals or solvent effects. Mitigation strategies include:

  • Variable Temperature NMR : Resolve dynamic broadening of nitro group signals by lowering measurement temperature (e.g., –40°C).
  • 2D NMR Techniques : Use HSQC and HMBC to distinguish between adjacent protons and carbons in crowded regions (e.g., aromatic vs. azo protons) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for bromo and nitro spatial arrangements .

Advanced: What methodologies are recommended for impurity profiling of this compound?

Methodological Answer:
Impurity analysis ensures compliance with pharmaceutical standards (e.g., ICH guidelines):

Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products.

LC-MS/MS : Detect trace impurities (e.g., des-bromo or de-nitro byproducts) with high sensitivity .

Reference Standards : Use EP-certified impurities (e.g., bromoacetyl derivatives) as benchmarks (see for analogs) .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:
This compound’s applications focus on:

  • Dye Chemistry : Study azo chromophores for UV-vis absorption properties (λmax ~400–600 nm) .
  • Biological Probes : Investigate binding interactions with proteins (e.g., serum albumin) via fluorescence quenching assays .
  • Material Science : Explore its use in photoresponsive polymers due to the nitro group’s electron-withdrawing effects .

Advanced: How can researchers evaluate the compound’s stability under biological assay conditions?

Methodological Answer:
Stability assessment protocols include:

  • PBS/DMSO Stability Tests : Incubate the compound in phosphate-buffered saline (pH 7.4) and DMSO (1–10%) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated breakdown. Quantify metabolites using LC-QTOF-MS .
  • Cellular Uptake Studies : Combine confocal microscopy with deuterated analogs to track intracellular stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.